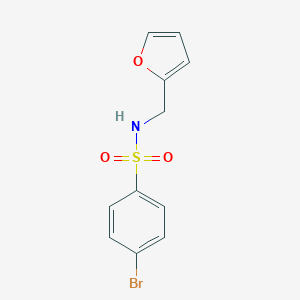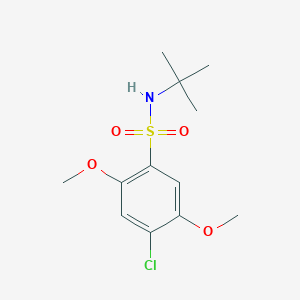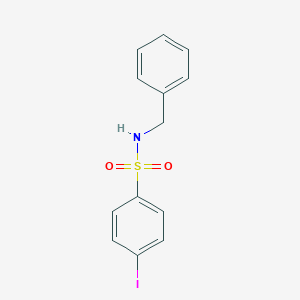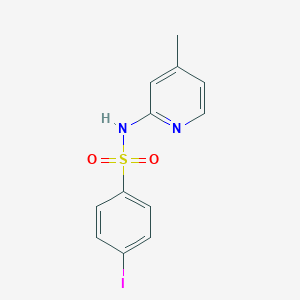
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, also known as BDP-185, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BDP-185 has been shown to possess a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide exerts its effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the regulation of inflammation, cell proliferation, and apoptosis. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of certain viruses, such as HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and has a long shelf life. However, this compound has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound is a potent inhibitor of NF-κB, which can make it difficult to interpret the results of experiments that involve the modulation of NF-κB activity.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide. One area of interest is the development of this compound derivatives that have improved solubility and bioavailability. Another area of interest is the study of the effects of this compound on other transcription factors and signaling pathways. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
Conclusion
In conclusion, this compound is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its unique mechanism of action, anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. The synthesis method of this compound, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide involves a multistep process that starts with the reaction of 2-nitrobenzoic acid with 1,3-benzodioxole in the presence of a reducing agent. The resulting product is then reacted with 2-amino-4,6-dimethoxypyrimidine to form the intermediate compound. This intermediate is then reacted with 2-bromoacetophenone to produce the final product, this compound.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied in vitro and in vivo for its effects on various cell types, including cancer cells, immune cells, and epithelial cells.
Propriétés
Formule moléculaire |
C22H16N2O4 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(6-oxophenanthridin-5-yl)acetamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(23-14-9-10-19-20(11-14)28-13-27-19)12-24-18-8-4-3-6-16(18)15-5-1-2-7-17(15)22(24)26/h1-11H,12-13H2,(H,23,25) |
Clé InChI |
NZMWGXQCXIWQDK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=CC=CC=C5C3=O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)




![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)





